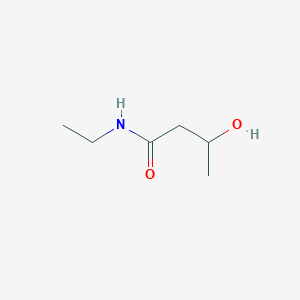

N-ethyl-3-hydroxybutanamide

描述

N-ethyl-3-hydroxybutanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanamide, where an ethyl group is attached to the nitrogen atom and a hydroxyl group is attached to the third carbon atom of the butanamide chain

属性

IUPAC Name |

N-ethyl-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIPBDZNJDVUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: N-ethyl-3-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with 3-hydroxybutanoic acid. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond. Another method involves the reduction of N-ethyl-3-oxobutanamide using a reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of N-ethyl-3-oxobutanamide. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

化学反应分析

Oxidation Reactions

The hydroxyl group in N-ethyl-3-hydroxybutanamide can be oxidized to form a carbonyl group, resulting in N-ethyl-3-oxobutanamide. Common oxidizing agents used for this transformation include potassium permanganate (

) and chromium trioxide (

).

Reduction Reactions

This compound can be reduced to form N-ethyl-3-hydroxybutanamine. Typical reducing agents for this reaction are sodium borohydride () or lithium aluminum hydride ().

Substitution Reactions

The hydroxyl group in this compound can be substituted with various nucleophiles under appropriate conditions. For example, halides or amines can be used as nucleophiles.

Hydrolysis Reactions

In the presence of acidic or basic conditions, this compound can undergo hydrolysis, leading to the formation of ethylamine and 3-hydroxybutanoic acid.

Antimicrobial Activity

This compound exhibits antibacterial properties . A study evaluating its efficacy against various bacterial strains showed significant activity:

| Bacteria | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 38 | Highly Active |

| Bacillus cereus | 33 | Moderately Active |

| Escherichia coli | 35 | Moderately Active |

| Pseudomonas aeruginosa | 30 | Moderately Active |

The results indicate that this compound could be a candidate for developing new antimicrobial agents.

科学研究应用

Biochemical Applications

Metabolic Pathways

Research indicates that compounds like N-ethyl-3-hydroxybutanamide may play a role in metabolic pathways involving amino acids and fatty acids. The compound's structural features suggest it could be involved in various biochemical reactions, potentially influencing metabolic processes related to energy production and storage.

Toxicological Studies

Studies have highlighted the importance of understanding the toxicological profiles of compounds similar to this compound. For instance, research on bucetin has indicated that metabolites formed during biotransformation can lead to renal toxicity, emphasizing the need for thorough toxicological assessments in drug development .

Material Science Applications

Polymer Synthesis

this compound can serve as a monomer in the synthesis of polymers. Its ability to form hydrogen bonds may enhance the mechanical properties of resultant materials, making them suitable for applications in coatings and adhesives.

Case Study: Polymer Development

In a study focused on synthesizing biodegradable polymers, this compound was incorporated into polymer chains to improve flexibility and thermal stability. The resulting materials demonstrated promising characteristics for use in environmentally friendly packaging solutions.

Data Summary

作用机制

The mechanism of action of N-ethyl-3-hydroxybutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

相似化合物的比较

- N-methyl-3-hydroxybutanamide

- N-propyl-3-hydroxybutanamide

- N-ethyl-2-hydroxybutanamide

Comparison: N-ethyl-3-hydroxybutanamide is unique due to the specific positioning of the ethyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to N-methyl-3-hydroxybutanamide, the ethyl group provides different steric and electronic effects, potentially leading to variations in reactivity and interaction with biological targets. Similarly, the position of the hydroxyl group distinguishes it from N-ethyl-2-hydroxybutanamide, affecting its chemical properties and applications.

生物活性

N-Ethyl-3-hydroxybutanamide, also known as N-ethyl-3-hydroxy-2-methylbutanamide, is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H15NO2

- Molecular Weight : 145.20 g/mol

- CAS Number : 118317202

This compound exhibits its biological effects primarily through the inhibition of matrix metalloproteinases (MMPs). MMPs are a group of enzymes involved in the degradation of extracellular matrix components, playing crucial roles in tissue remodeling and various pathological processes, including cancer metastasis and inflammation.

Key Mechanisms :

- Inhibition of MMPs : This action leads to altered tissue remodeling and may affect disease progression.

- Impact on Cellular Pathways : The compound's interaction with MMPs can influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed significant activity against:

| Bacteria | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 38 | Highly Active |

| Bacillus cereus | 33 | Moderately Active |

| Escherichia coli | 35 | Moderately Active |

| Pseudomonas aeruginosa | 30 | Moderately Active |

The results indicate that this compound could be a candidate for developing new antimicrobial agents .

Anti-Cancer Potential

The compound has also been investigated for its potential anti-cancer properties. Studies have indicated that it can sensitize resistant tumor cells to apoptosis-inducing agents. For instance, in vitro studies have shown that this compound enhances the sensitivity of prostate cancer cells to bicalutamide, a common therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. While specific data on this compound is limited, related compounds such as bucetin have shown renal toxicity and potential carcinogenic effects due to metabolic byproducts like 4-ethoxyaniline. This highlights the importance of careful evaluation in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study :

- Cancer Cell Sensitization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。